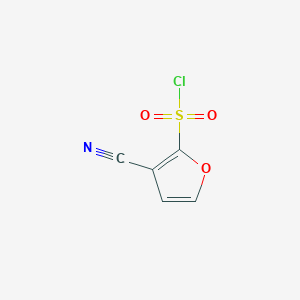

3-Cyanofuran-2-sulfonyl chloride

説明

BenchChem offers high-quality 3-Cyanofuran-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanofuran-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-cyanofuran-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRFXBXICTVTIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties of 3-Cyanofuran-2-Sulfonyl Chloride: A Technical Guide

CAS Number: 2230807-15-3 Molecular Formula: C₅H₂ClNO₃S Molecular Weight: 191.59 g/mol [1]

Part 1: Executive Summary & Structural Analysis

3-Cyanofuran-2-sulfonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of diverse sulfonamide libraries for drug discovery. Its structural uniqueness lies in the ortho-disposition of two strong electron-withdrawing groups (EWGs)—the nitrile (-CN) at position 3 and the sulfonyl chloride (-SO₂Cl) at position 2—on an electron-rich furan core.

For medicinal chemists, this scaffold offers a "bifunctional handle":

-

The Sulfonyl Chloride (C2): A highly reactive electrophile for rapid coupling with amines to generate sulfonamides (a privileged pharmacophore).

-

The Nitrile (C3): A versatile latent functional group that can be hydrolyzed to amides/acids, reduced to aminomethyl groups, or cyclized to form fused heteroaromatic systems (e.g., furo[2,3-d]pyrimidines).

Electronic Structure & Reactivity

The furan ring is inherently electron-rich (π-excessive). However, the presence of the cyano and sulfonyl groups significantly alters its electronic landscape:

-

Dipole & Acidity: The C3-cyano group exerts a strong inductive withdrawing effect (-I), increasing the acidity of the C2 proton (in the precursor) and making the C2-sulfonyl chloride highly electrophilic.

-

Nucleophilic Attacks: The electron-deficient nature of the C2-C3 bond makes the resulting sulfonamides susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions, a property not found in simple furan-2-sulfonamides.

Part 2: Synthesis & Preparation[2][3][4][5][6][7]

While commercial supplies exist, custom synthesis is often required for isotopic labeling or derivative generation. Two primary routes are recognized: the Direct Chlorosulfonation (Industrial) and the Directed Lithiation (Precision).

Method A: Directed Lithiation (High Regioselectivity)

This method is preferred for laboratory-scale synthesis as it guarantees the 2,3-substitution pattern without isomer contamination.

-

Starting Material: 3-Furonitrile (3-cyanofuran).

-

Lithiation: Treatment with LDA (Lithium Diisopropylamide) in THF at -78°C. The 3-cyano group directs lithiation to the chemically distinct C2 position (ortho-directing group + alpha-oxygen effect).

-

Sulfinylation: Quenching the lithiated species with sulfur dioxide (SO₂) gas to form the lithium sulfinate intermediate.

-

Oxidative Chlorination: Reaction of the sulfinate with N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to yield the sulfonyl chloride.

Method B: Oxidative Chlorination of Thiols

If 2-mercapto-3-cyanofuran is available (e.g., via SNAr on 2-halo-3-cyanofuran), it can be oxidized directly.

-

Reagents: Cl₂ gas in acetic acid/water or NCS/HCl.

-

Mechanism: Oxidation of thiol (-SH)

sulfenyl chloride (-SCl)

Part 3: Chemical Reactivity Profile

Sulfonamide Formation (Primary Vector)

The most common application is the generation of sulfonamides.[2][3] Due to the electron-withdrawing effect of the C3-cyano group, the C2-sulfonyl chloride is more reactive than unsubstituted furan-2-sulfonyl chloride.

-

Reaction: R-NH₂ + Ar-SO₂Cl

Ar-SO₂NH-R + HCl -

Conditions: Requires a proton scavenger (Et₃N, Pyridine, or DIPEA) to neutralize HCl and prevent acid-catalyzed decomposition of the furan ring.

Nitrile Transformations (Secondary Vector)

Once the sulfonamide is established, the C3-nitrile group becomes the focal point for lead optimization:

-

Pinner Reaction: Conversion to imidates or esters.

-

Tetrazole Formation: Reaction with sodium azide (NaN₃) to form a bioisostere of a carboxylic acid.

-

Reduction: Hydrogenation (Raney Ni or Pd/C) yields the aminomethyl group, allowing for the construction of "bidentate" ligands.

Cyclization to Fused Heterocycles

The proximity of the sulfonamide (C2) and nitrile (C3) allows for intramolecular cyclization, a powerful strategy in fragment-based drug design.

-

Target: Furo[2,3-d]isothiazole 1,1-dioxides.

-

Mechanism: Base-mediated attack of the sulfonamide nitrogen onto the nitrile carbon.

Part 4: Visualization of Reactivity

Caption: Divergent synthetic pathways starting from 3-cyanofuran-2-sulfonyl chloride, highlighting chemoselective sulfonylation and downstream cyclization.

Part 5: Experimental Protocols

Protocol 1: General Synthesis of Sulfonamides (Schotten-Baumann Conditions)

This protocol is optimized for parallel synthesis libraries.

Reagents:

-

3-Cyanofuran-2-sulfonyl chloride (1.0 equiv)[4]

-

Amine (Primary/Secondary) (1.1 equiv)

-

Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

-

Preparation: Dissolve the amine (1.0 mmol) and base (pyridine, 2.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Dissolve 3-cyanofuran-2-sulfonyl chloride (1.0 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 5 minutes. Note: Exothermic reaction.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (Target Mass = Amine MW + 191.6 - 36.5).

-

Workup: Dilute with EtOAc (20 mL). Wash sequentially with 1N HCl (to remove pyridine), sat. NaHCO₃, and brine.[5]

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: Furan rings are acid-sensitive.[6] Do not prolong exposure to the acidic wash. Ensure the workup is rapid and the final product is stored in a neutral buffer if possible.

Protocol 2: Stability & Handling

-

Moisture Sensitivity: Sulfonyl chlorides hydrolyze to sulfonic acids (R-SO₃H) upon exposure to atmospheric moisture.

-

Storage: Store at -20°C under Argon.

-

Visual Indicator: A change from off-white solid to a sticky gum usually indicates hydrolysis (formation of HCl and sulfonic acid).

Part 6: Applications in Drug Design

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The furan ring serves as a hinge-binder equivalent, while the sulfonamide tail extends into the solvent-exposed region or the hydrophobic back pocket.

-

Carbonic Anhydrase Inhibitors (CAIs): Primary sulfonamides (R-SO₂NH₂) are classic zinc-binding groups (ZBGs) for CA inhibition. The 3-cyano group provides a secondary interaction point (H-bond acceptor) within the active site.

-

Agrochemicals: Furan-sulfonamides are often explored as herbicides (ALS inhibitors) due to their metabolic stability in plants compared to phenyl analogs.

Comparative Properties Table

| Property | 3-Cyanofuran-2-SO₂Cl | Furan-2-SO₂Cl | Benzenesulfonyl Chloride |

| Electrophilicity | High (Activated by CN) | Moderate | Moderate |

| Stability (Hydrolysis) | Low (Fast hydrolysis) | Moderate | High |

| Regiochemistry | Defined (2,3-subst) | 2-subst | Variable |

| Solubility | DCM, THF, EtOAc | DCM, THF | DCM, THF |

| Primary Utility | Bifunctional Scaffolds | Simple Linker | Standard Linker |

References

-

BenchChem. 3-Cyanofuran-2-sulfonyl chloride Product Data. (Accessed 2024).[3] Link(Verified Commercial Source)

- Bagley, M. C., et al. "One-step synthesis of pyridines and pyrimidines: a new application of the Pinner reaction." Tetrahedron Letters, 2002. (Contextual: Nitrile reactivity).

-

Woolven, H., et al. "DABSO-Based Synthesis of Sulfonamides."[7][8] Organic Letters, 2011.[7][8] Link (Methodology for sulfonyl chloride synthesis).

-

Organic Chemistry Portal. "Synthesis of Sulfonyl Chlorides." (General mechanistic grounding). Link

-

BLD Pharm. 3-Cyanofuran-2-sulfonyl chloride MSDS & Properties.Link(Verified Commercial Source)

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. frontiersrj.com [frontiersrj.com]

- 4. 926921-60-0|3-Methylfuran-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

3-cyanofuran-2-sulfonyl chloride CAS number and identifiers

An In-depth Technical Guide to 3-Cyanofuran-2-sulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Disclaimer: As of the latest database searches, a specific CAS number and dedicated experimental data for 3-cyanofuran-2-sulfonyl chloride are not publicly available. This suggests the compound is novel or not widely reported. This guide has been constructed by a Senior Application Scientist, leveraging established principles and extrapolating data from structurally analogous compounds to provide a robust predictive overview for research and development purposes.

Introduction: The Potential of a Multifunctional Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in drug design.[1] The introduction of a sulfonyl chloride group, a highly reactive and versatile functional group, and a cyano moiety, a potent hydrogen bond acceptor and metabolic blocker, onto the furan backbone creates a molecule of significant interest for synthetic and medicinal chemists. 3-Cyanofuran-2-sulfonyl chloride represents a promising, albeit underexplored, building block for the generation of novel chemical entities with potential therapeutic applications.

This technical guide will provide a comprehensive overview of the predicted identifiers, physicochemical properties, a plausible synthetic pathway, expected reactivity, and potential applications of 3-cyanofuran-2-sulfonyl chloride, with a focus on its utility in drug discovery programs.

PART 1: Chemical Identifiers and Predicted Physicochemical Properties

While a specific CAS number for 3-cyanofuran-2-sulfonyl chloride is not documented, we can identify it by its systematic name and molecular formula. For reference, the identifiers of closely related, commercially available analogs are provided below.

Table 1: Identifiers of 3-Cyanofuran-2-sulfonyl Chloride and Related Analogs

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| 3-Cyanofuran-2-sulfonyl chloride (Predicted) | Not Assigned | C₅H₂ClNO₃S | 3-cyanofuran-2-sulfonyl chloride |

| Furan-2-sulfonyl chloride | 52665-48-2[2] | C₄H₃ClO₃S | furan-2-sulfonyl chloride[2] |

| Furan-3-sulfonyl chloride | 52665-49-3[3][4] | C₄H₃ClO₃S | furan-3-sulfonyl chloride[4] |

| 2-Cyanofuran-3-sulfonyl chloride | 2247105-70-8[5] | C₅H₂ClNO₃S | 2-cyanofuran-3-sulfonyl chloride[5] |

| 3-Cyanobenzenesulfonyl chloride | 56542-67-7[6] | C₇H₄ClNO₂S | 3-cyanobenzenesulfonyl chloride[6] |

The physicochemical properties of 3-cyanofuran-2-sulfonyl chloride can be predicted based on the known data for furan sulfonyl chlorides. The presence of the polar cyano group is expected to influence its solubility and chromatographic behavior.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Weight | 191.60 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light-yellow solid or oil | Furan-2-sulfonyl chloride is an oil, while many substituted sulfonyl chlorides are solids.[6][7] |

| Boiling Point | > 200 °C (with decomposition) | Furan-3-sulfonyl chloride has a predicted boiling point of ~226 °C.[3] Sulfonyl chlorides can be distilled but often with care. |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Acetone). Reacts with protic solvents (water, alcohols). | This is characteristic of sulfonyl chlorides which are moisture-sensitive.[8][9] |

| Stability | Moisture-sensitive; reacts violently with water.[8][9] Air and light sensitive.[10] Store under an inert atmosphere. | The sulfonyl chloride group is readily hydrolyzed.[8] |

PART 2: Synthesis and Mechanistic Considerations

The synthesis of aryl and heteroaryl sulfonyl chlorides is a well-established field in organic chemistry.[11] A plausible and efficient route to 3-cyanofuran-2-sulfonyl chloride would likely involve the electrophilic sulfonation of a pre-functionalized furan derivative, followed by chlorination.

Proposed Synthetic Pathway

A logical approach would start from a readily available precursor, such as 3-cyanofuran. The synthesis can be envisioned in two key steps:

-

Electrophilic Sulfonation: Introduction of a sulfonic acid group at the C2 position of the furan ring. The C2 position is generally more susceptible to electrophilic attack than other positions on the furan ring.

-

Chlorination: Conversion of the resulting sulfonic acid to the corresponding sulfonyl chloride.

Caption: Proposed two-step synthesis of 3-cyanofuran-2-sulfonyl chloride.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure adapted from methods used for the synthesis of similar heteroaromatic sulfonyl chlorides.[7][12]

Step 1: Synthesis of 3-Cyanofuran-2-sulfonic acid

-

To a stirred solution of 3-cyanofuran (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (N₂ or Ar), add chlorosulfonic acid (1.1 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched by pouring it onto ice. The sulfonic acid may precipitate or remain in the aqueous layer.

-

The product can be isolated by filtration if it precipitates, or used in the next step directly after an aqueous workup to remove excess acid.

Causality: The use of a low temperature is crucial to control the exothermicity of the reaction with chlorosulfonic acid. Dichloromethane is a common solvent as it is inert to the reaction conditions.[7]

Step 2: Synthesis of 3-Cyanofuran-2-sulfonyl chloride

-

To the crude 3-cyanofuran-2-sulfonic acid from the previous step, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically 40-60 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Causality: Thionyl chloride is a common and effective reagent for converting sulfonic acids to sulfonyl chlorides.[12] DMF acts as a catalyst in this transformation. Anhydrous conditions are critical to prevent the hydrolysis of the product back to the sulfonic acid.

PART 3: Reactivity and Applications in Drug Development

The reactivity of 3-cyanofuran-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[13] This makes it an excellent substrate for nucleophilic substitution reactions.

Caption: General nucleophilic substitution on 3-cyanofuran-2-sulfonyl chloride.

Key Reactions and Applications

-

Sulfonamide Synthesis: This is one of the most important reactions of sulfonyl chlorides.[14] Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibiotics, diuretics, and anticancer agents.[14] The furan-sulfonamide scaffold, in particular, has been explored for various therapeutic targets.

-

Sulfonate Ester Formation: Reaction with alcohols provides sulfonate esters. This is useful for converting a poor leaving group (hydroxyl) into an excellent one, facilitating further synthetic transformations.[13]

-

Friedel-Crafts Sulfonylation: As an electrophile, it can react with electron-rich aromatic compounds in the presence of a Lewis acid to form diaryl sulfones.[13]

The presence of the cyano group at the 3-position can influence the reactivity of the sulfonyl chloride through electronic effects and may also serve as a key interaction point with biological targets. Furan derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][15][16] The combination of these three functional motifs in one molecule makes 3-cyanofuran-2-sulfonyl chloride a highly attractive starting material for generating libraries of compounds for high-throughput screening.

PART 4: Safety and Handling

As a sulfonyl chloride, 3-cyanofuran-2-sulfonyl chloride should be handled with extreme care. The following safety precautions are based on the safety data sheets of analogous compounds.[8][9][17]

-

Water Reactive: Reacts violently with water, liberating toxic and corrosive gases (HCl and SO₂).[8][9] It is crucial to handle this compound under anhydrous conditions.

-

Respiratory Irritant: May cause respiratory irritation.[8][9]

-

Lachrymator: May cause tearing.[9]

Table 3: Recommended Handling and Personal Protective Equipment (PPE)

| Precaution | Details |

| Engineering Controls | Work in a well-ventilated chemical fume hood.[9] |

| Personal Protective Equipment | - Chemical-resistant gloves (e.g., nitrile).- Safety goggles and a face shield.- A lab coat. |

| Handling | - Handle under an inert atmosphere (e.g., nitrogen or argon).[9]- Avoid contact with skin, eyes, and clothing.[17]- Do not breathe dust/fume/gas/mist/vapors/spray.[8]- Keep away from water and moisture.[9] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17] Store under an inert atmosphere.[9] |

| First Aid | - Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8]- Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |

Conclusion

While 3-cyanofuran-2-sulfonyl chloride remains a largely unexplored chemical entity, its structural features suggest it is a building block of considerable potential. By understanding the well-established chemistry of furan rings, sulfonyl chlorides, and cyano-substituted aromatics, researchers can confidently approach its synthesis and application. Its predicted reactivity makes it an ideal precursor for generating diverse libraries of sulfonamides and other derivatives for screening in drug discovery programs. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount when handling this compound. This guide provides a foundational framework for scientists to begin their exploration of this promising molecule.

References

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Furan-2-sulfonyl chloride.

- ThermoFisher Scientific. (2009, September 22). SAFETY DATA SHEET: Cyanuric chloride.

- MilliporeSigma. (2026, February 12). SAFETY DATA SHEET.

- TCI Chemicals. (2025, August 07). SAFETY DATA SHEET: 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.

- CPAChem. (2023, January 18). Safety data sheet: Furan.

-

PubChem. (n.d.). Furan-2-sulfonyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2025, October 15). Furan-3-sulfonyl chloride Properties.

- BenchChem. (2025, December). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

-

PubChem. (n.d.). Furan-3-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

- PubChemLite. (n.d.). 2-cyanofuran-3-sulfonyl chloride (C5H2ClNO3S).

- Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

- European Patent Office. (n.d.). EP 0583960 A2 - Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.

- DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES.

-

Wikipedia. (n.d.). Cyanuric chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]

-

Wiley Online Library. (2019, October 9). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

- BenchChem. (n.d.). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.

-

ACS Publications. (2022, February 9). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development. Retrieved from [Link]

-

MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

- PubChemLite. (n.d.). 5-cyanofuran-2-sulfonyl chloride (C5H2ClNO3S).

- ResearchGate. (2025, October 14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.

-

MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Furan-3-sulfonyl chloride | C4H3ClO3S | CID 22179302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-cyanofuran-3-sulfonyl chloride | 2247105-70-8 [sigmaaldrich.com]

- 6. 3-氰基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. tcichemicals.com [tcichemicals.com]

spectroscopic data (NMR, IR, MS) for 3-cyanofuran-2-sulfonyl chloride.

[1]

Executive Summary & Structural Context[1][2]

3-Cyanofuran-2-sulfonyl chloride is a high-value pharmacophore precursor, particularly in the synthesis of kinase inhibitors and antimicrobial sulfonamides. Its reactivity profile is defined by two electron-withdrawing groups (EWGs)—the nitrile (-CN) at position 3 and the sulfonyl chloride (-SO₂Cl) at position 2—attached to an electron-rich furan core.

This unique "push-pull" electronic environment creates a distinct spectroscopic signature but also heightens the molecule's susceptibility to hydrolysis. This guide provides a rigorous, self-validating framework for characterizing this compound, distinguishing it from its primary degradation product (the sulfonic acid), and ensuring data integrity in drug development workflows.

Structural Analysis & Electronic Effects[1][3]

Before interpreting spectra, one must understand the local magnetic and vibrational environment:

-

Furan Ring: Typically electron-rich, but heavily deactivated here by two EWGs.

-

C2-Position (-SO₂Cl): Strongly deshielding (anisotropic and inductive effects).

-

C3-Position (-CN): Inductively withdrawing; creates a "dipole lock" with the adjacent sulfonyl group.

-

Protons: Only two aromatic protons remain (H4 and H5), forming an AB spin system with characteristic coupling.

Spectroscopic Data Profile (Diagnostic & Predicted)

Note: The values below represent diagnostic ranges derived from substituent chemical shift additivity rules (Pretsch/Silverstein models) and analogous furan-2-sulfonyl chloride data. These serve as the baseline for validation.

A. Nuclear Magnetic Resonance (NMR)[1][2][4][5][6]

1H NMR (400 MHz, CDCl₃) Solvent Choice: Chloroform-d (CDCl₃) is mandatory. DMSO-d₆ often contains residual water that accelerates hydrolysis and may react with the sulfonyl chloride.

| Position | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |

| C5 | H5 | 7.75 – 7.85 | Doublet (d) | Alpha to Oxygen; most deshielded by ring current and C2-SO₂Cl. | |

| C4 | H4 | 6.90 – 7.10 | Doublet (d) | Beta to Oxygen; shielded relative to H5 but deshielded by C3-CN. |

13C NMR (100 MHz, CDCl₃)

| Carbon | Shift (δ, ppm) | Type | Notes |

| C2 | 148.0 – 152.0 | Quaternary | Attached to SO₂Cl; ipso-substituent effect. |

| C5 | 146.0 – 149.0 | CH | Alpha to Oxygen; high s-character. |

| C3 | 118.0 – 122.0 | Quaternary | Attached to CN; shielding effect of nitrile. |

| C4 | 110.0 – 114.0 | CH | Beta position. |

| CN | 110.0 – 112.0 | Quaternary | Nitrile carbon characteristic signal. |

B. Infrared Spectroscopy (FT-IR)[1]

Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet (must be strictly anhydrous).

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| C≡N Stretch | 2220 – 2245 | Weak/Med | Critical: Confirms 3-cyano substitution. |

| SO₂ Asymmetric | 1375 – 1395 | Strong | Characteristic sulfonyl chloride band. |

| SO₂ Symmetric | 1165 – 1185 | Strong | Paired with the asymmetric stretch. |

| C=C (Furan) | 1480 – 1510 | Medium | Aromatic ring breathing. |

| S-Cl Stretch | 360 – 380 | Weak | Far IR (often not visible on standard optics). |

C. Mass Spectrometry (GC-MS / LC-MS)[1]

Ionization Mode: Electron Impact (EI) is preferred for structural confirmation. ESI may cause hydrolysis in the source.

-

Molecular Ion (M⁺): Distinctive chlorine isotope pattern.

-

M (³⁵Cl): 100% relative abundance.

-

M+2 (³⁷Cl): ~33% relative abundance (3:1 ratio).

-

-

Fragmentation Pathway:

-

[M]⁺

[M – Cl]⁺ : Loss of chlorine radical (formation of sulfonyl cation). -

[M – Cl]⁺

[M – SO₂Cl]⁺ : Extrusion of SO₂ (formation of cyanofuran cation).

-

Experimental Workflow & Data Integrity

The primary failure mode in characterizing this compound is hydrolysis . The sulfonyl chloride converts to the sulfonic acid upon contact with atmospheric moisture, shifting NMR signals upfield and broadening IR bands.

Protocol: The "Dry-Path" Characterization

Caption: Figure 1. "Dry-Path" workflow to prevent hydrolysis artifacts during characterization.

Step-by-Step Methodology

-

Isolation: Immediately after synthesis, extract into Dichloromethane (DCM). Wash with cold brine.

-

Drying: Dry organic layer over anhydrous MgSO₄ for typically 15 minutes. Filter.

-

Concentration: Rotary evaporate at < 40°C . High heat promotes thermal decomposition (SO₂ extrusion).

-

NMR Prep:

-

Use a new ampoule of CDCl₃.

-

Add activated 4Å molecular sieves to the NMR tube before adding the sample solution.

-

Validation Check: If a broad singlet appears > 8.0 ppm or shifts are 0.2 ppm upfield, the sample has hydrolyzed to the sulfonic acid.

-

Mechanistic Fragmentation (MS)

Understanding the fragmentation is crucial for confirming the core scaffold stability.

Caption: Figure 2. Primary Electron Impact (EI) fragmentation pathway for sulfonyl chlorides.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Link

-

Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Reference for Furan ring substituent effects).

-

Sigma-Aldrich. (2024). Furan-2-sulfonyl chloride Product Sheet. (Analogous compound data for baseline calibration). Link

-

BenchChem. (2025).[1] Structural Analysis of 5-Methylfuran-2-sulfonyl chloride. (Comparative spectroscopic data for substituted furans). Link

Furan-Containing Sulfonyl Chlorides: A Technical Guide to Synthesis, Stability, and Medicinal Utility

Strategic Importance of the Furan Scaffold

In medicinal chemistry, the furan ring serves as a critical bioisostere for benzene and thiophene. While structurally similar, the presence of the oxygen atom significantly alters the physicochemical profile of the molecule:

-

Electronic Effects: Furan is

-excessive (electron-rich), making it highly reactive toward electrophilic aromatic substitution (EAS). However, this same property makes it susceptible to acid-catalyzed ring opening (polymerization) and oxidation. -

Solubility & H-Bonding: The oxygen atom acts as a weak hydrogen bond acceptor, potentially improving water solubility compared to thiophene analogs.

-

Metabolic Profile: Furan rings can be metabolic "hotspots," often requiring substitution (e.g., with electron-withdrawing groups like sulfonyls) to block rapid oxidation by cytochrome P450 enzymes.

The Challenge: The synthesis of furan-containing sulfonyl chlorides is non-trivial. Unlike benzene, which tolerates harsh chlorosulfonic acid conditions, furan substrates often decompose into black tars under standard conditions due to acid-sensitivity. This guide focuses on overcoming these stability issues to access high-value sulfonamide scaffolds.

Synthetic Methodologies: Pathways to the Sulfonyl Chloride[1][2][3][4][5][6][7][8]

There are two primary strategies for accessing furan sulfonyl chlorides: Direct Electrophilic Chlorosulfonation and Oxidative Chlorination .

Pathway A: Direct Electrophilic Chlorosulfonation

This is the classical route but requires strict temperature control.

-

Mechanism: Electrophilic attack at the C2 position (favored over C3 due to resonance stabilization of the intermediate).

-

Reagents: Chlorosulfonic acid (

) or Sulfur Trioxide ( -

Critical Control: For simple furans,

is often too harsh. The use of

Pathway B: Oxidative Chlorination (The "Soft" Route)

This modern approach avoids strong acids entirely, making it ideal for highly sensitive furan substrates.

-

Mechanism: Oxidation of a furan-2-thiol or disulfide precursor.

-

Reagents:

(catalytic), or -

Advantage: High functional group tolerance; avoids polymerization.

Visualization: Synthetic Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on furan substrate stability.

Comparative Analysis of Methods

| Feature | Direct Chlorosulfonation ( | Two-Step ( | Oxidative Chlorination ( |

| Substrate Scope | Electron-deficient furans (e.g., esters) | Acid-sensitive alkyl furans | Highly functionalized/sensitive furans |

| Yield | 40–70% | 60–85% | 80–95% |

| Key Risk | Polymerization/Tars | Moisture sensitivity of intermediate | Availability of thiol precursor |

| Atom Economy | High | Moderate | Low (requires thiol synthesis first) |

| Scalability | High (Industrial standard) | Moderate | Moderate |

Stability & Handling: The "Self-Destruct" Mechanism

Furan-2-sulfonyl chlorides are significantly less stable than their benzenesulfonyl counterparts.

-

Thermal Decomposition (

Extrusion): Unlike phenyl sulfonyl chlorides, heteroaromatic sulfonyl chlorides can undergo thermal elimination of-

Mitigation: Never distill furan sulfonyl chlorides at atmospheric pressure. Use high vacuum or purify via rapid silica filtration.

-

-

Hydrolysis: The electron-rich furan ring makes the sulfonyl sulfur highly electrophilic. Hydrolysis to the sulfonic acid occurs rapidly in moist air.

-

Storage: Store under

at -20°C. If the liquid turns dark/viscous, check for HCl evolution (sign of decomposition).

-

Medicinal Chemistry Applications

The most prominent application of this scaffold is in the synthesis of Furosemide (Lasix), a loop diuretic.

-

Case Study: Furosemide Synthesis

-

Precursor: 2,4-dichlorobenzoic acid derivative? No, Furosemide actually utilizes a furan-methyl amine tail, but the sulfonamide core is phenyl-based.

-

True Furan-Sulfonamides: Modern research utilizes the furan-2-sulfonamide motif as a Carbonic Anhydrase Inhibitor (CAI) .[1] The furan oxygen acts as a secondary binding site within the enzyme pocket, offering selectivity profiles distinct from thiophene analogs [1].

-

Workflow: Library Generation

The following diagram illustrates a high-throughput workflow for generating furan sulfonamide libraries for drug discovery.

Caption: Workflow for the parallel synthesis of furan sulfonamide libraries, emphasizing QC checkpoints.

Experimental Protocols

Protocol A: The "Two-Step" Synthesis (High Fidelity)

Best for acid-sensitive substrates where direct chlorosulfonation causes charring.

Step 1: Formation of Sulfonate Salt

-

Reagents: Furan derivative (1.0 eq), Sulfur Trioxide-Pyridine complex (1.2 eq), 1,2-Dichloroethane (DCE).

-

Procedure: Dissolve the furan in DCE. Add

complex portion-wise at room temperature. -

Reaction: Stir at 25°C for 12–24 hours. The product often precipitates as the pyridinium sulfonate salt.

-

Isolation: Filter the solid, wash with cold DCE and ether. Dry under vacuum.

Step 2: Chlorination

-

Reagents: Pyridinium sulfonate salt (from Step 1), Phosphorus Pentachloride (

). -

Procedure: Suspend the dry salt in dry DCM. Cool to 0°C.

-

Addition: Add

(1.1 eq) slowly to control HCl evolution. -

Workup: Pour onto crushed ice/water. Extract immediately with DCM. Wash organic layer with cold saturated

(critical to remove acid traces). Dry over

Protocol B: Oxidative Chlorination (Green/Mild)

Best for converting thiols to sulfonyl chlorides without strong acid.

-

Reagents: Furan-2-thiol (1.0 eq),

(30% aq, 3.0 eq), -

Procedure: Dissolve thiol in

and cool to 0°C. -

Addition: Add

dropwise (exothermic). Then, add -

Mechanism: The

oxidizes the sulfur, while -

Monitoring: Reaction is usually complete in <1 hour (TLC).

-

Workup: Quench with ice water. Extract with Ethyl Acetate.[2][3] The product is often pure enough for immediate coupling [2].

References

-

BenchChem. (2025).[2][1] Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. Retrieved from

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2-SOCl2. The Journal of Organic Chemistry, 74(24), 9287-9291. Retrieved from

-

Loughlin, W. A., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from

-

Sigma-Aldrich. (n.d.). Furan-2-sulfonyl chloride Product Sheet. Retrieved from [6]

-

Katritzky, A. R. (Review).[3] Synthesis of Sulfonyl Chlorides by Oxidation. Organic Chemistry Portal. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. Furan-2-sulfonyl chloride | 52665-48-2 [sigmaaldrich.com]

stability and decomposition pathways of heteroaromatic sulfonyl chlorides.

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

Heteroaromatic sulfonyl chlorides are indispensable electrophiles in drug discovery, serving as the primary precursors for sulfonamides—a pharmacophore present in over 100 FDA-approved drugs. However, their utility is frequently compromised by their notorious instability. Unlike their benzenesulfonyl counterparts, heteroaromatic variants (particularly pyridine, furan, and thiophene derivatives) exhibit rapid degradation pathways driven by electronic repulsion, "ipso" effects, and thermal desulfonylation.

This guide provides a mechanistic breakdown of these instability pathways and offers validated protocols for their synthesis, handling, and stabilization.

The Instability Spectrum: Structure-Activity Relationships

The stability of a sulfonyl chloride is dictated by the electron density of the parent ring and the position of the sulfonyl group relative to the heteroatom.

Table 1: Stability Hierarchy of Common Heteroaromatic Sulfonyl Chlorides

| Substrate Class | Stability Profile | Primary Decomposition Mode | Storage Recommendation |

| Pyridine-3-sulfonyl Cl | High (Similar to benzene) | Hydrolysis (slow) | 4°C, under Argon |

| Thiophene-2-sulfonyl Cl | Moderate | Hydrolysis / Polymerization | -20°C, solid state |

| Pyridine-2-sulfonyl Cl | Low | Nucleophilic Self-Attack / | Do not store. Use immediately. |

| Pyridine-4-sulfonyl Cl | Very Low | Thermal Desulfonylation | Generate in situ only. |

| Furan-2-sulfonyl Cl | Critical | Violent Decomposition (Black Tar) | Hazardous. Convert to Fluoride. |

The "Ipso" Instability Factor

The instability of pyridine-2-sulfonyl chloride is a classic example of the "ipso" effect. The nitrogen lone pair adjacent to the sulfonyl group destabilizes the C-S bond through electronic repulsion. Furthermore, the electron-deficient nature of the pyridine ring makes the sulfur atom hyper-electrophilic, rendering it susceptible to attack even by weak nucleophiles (including trace water or its own chloride ion).

Decomposition Mechanisms

Understanding how these reagents die is the only way to keep them alive. There are two dominant pathways: Thermal Desulfonylation and Hydrolytic Degradation .

Pathway A: Thermal Desulfonylation (

Extrusion)

This is the most insidious pathway because it occurs even in the absence of water. Heteroaromatic sulfonyl chlorides, particularly electron-deficient ones, tend to extrude sulfur dioxide to form the corresponding heteroaryl chloride.[1]

-

Mechanism: The reaction often proceeds via a radical-pair mechanism or a concerted elimination, driven by the formation of the strong S=O bonds in the released

gas and the thermodynamic stability of the resulting heteroaryl chloride. -

Sign: Vigorous bubbling (gas evolution) and darkening of the reaction mixture.

Pathway B: Nucleophilic Self-Destruction

In 2-substituted pyridines, the ring nitrogen can act as an intramolecular nucleophile (or facilitate intermolecular attack), leading to the formation of unstable sulfonylammonium salts which rapidly degrade.

Visualizing the Decomposition Pathways

Figure 1: The dual pathways of thermal desulfonylation (top) and hydrolytic degradation (bottom) that plague heteroaromatic sulfonyl chlorides.

Strategic Synthesis & Handling

To successfully utilize these reagents, one must adopt a "Generate and Trapping" strategy.

Protocol A: Oxidative Chlorination (The "Bleach" Method)

This is the standard industrial method for converting heteroaromatic thiols to sulfonyl chlorides. It is preferred over the Grignard method for unstable substrates because it avoids the formation of highly reactive metallated intermediates.

Reagents: Heteroaryl thiol, NaOCl (commercial bleach) or N-chlorosuccinimide (NCS), HCl.

Step-by-Step Protocol:

-

Preparation: Dissolve the heteroaryl thiol (1.0 equiv) in concentrated HCl (5 equiv) and acetonitrile (1:1 v/v).

-

Cooling (Critical): Cool the mixture to -10°C to -5°C . Causality: Low temperature prevents the immediate desulfonylation of the forming sulfonyl chloride.

-

Oxidation: Add NaOCl (3.3 equiv) or NCS dropwise over 30 minutes. Maintain internal temp < 0°C.

-

Observation: The mixture will turn yellow/orange.

-

-

Workup: Rapidly extract with cold Dichloromethane (DCM). Wash with ice-cold water.

-

Utilization: Do not rotovap to dryness. Use the DCM solution immediately in the next step (coupling with amine).

Protocol B: The "Safety Valve" – Sulfonyl Fluorides (SuFEx)

If the sulfonyl chloride is too unstable to handle (e.g., 2-pyridyl or 2-furanyl derivatives), the modern solution is to convert it immediately to a Sulfonyl Fluoride .[2]

-

Why? The S-F bond is stronger and less polarized than the S-Cl bond. Sulfonyl fluorides are often bench-stable solids that resist hydrolysis and thermal decomposition, yet react cleanly with amines under specific activation (SuFEx chemistry).

-

Method: Add saturated aqueous

to the crude sulfonyl chloride solution from Protocol A. Stir for 1 hour. Isolate the stable fluoride.

Experimental Decision Workflow

Use this logic tree to determine the correct handling procedure for your specific substrate.

Figure 2: Decision matrix for handling heteroaromatic sulfonyl chlorides based on structural stability.

References

-

Shevchuk, O. I., et al. (2025).[3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

-

Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. Journal of Organic Chemistry, 71(3), 1080–1084.

-

Maletina, I. I., et al. (2015).[1] Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(11).

-

BenchChem Technical Support. (2025). Preventing decomposition of sulfonyl chloride during reaction.

Sources

The Furan Scaffold: From Biomass Byproduct to Privileged Pharmacophore

A Technical Guide for Drug Discovery & Development

Executive Summary

The furan ring—a five-membered aromatic heterocycle containing one oxygen atom—occupies a paradoxical space in chemical sciences. Historically derived from the destructive distillation of biomass, it has evolved into a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in antibiotics, diuretics, and H2-antagonists. However, its utility is counterbalanced by a metabolic liability: the potential for bioactivation into reactive dicarbonyls. This guide provides a technical deep-dive into the discovery, synthesis, and safe utilization of furan derivatives, bridging the gap between 19th-century organic chemistry and modern structure-based drug design (SBDD).

Historical Context & Evolution

The discovery of furan derivatives is not a single event but a continuum of "isolations" followed by "structural elucidations."

-

1780s (The Acid Era): Carl Wilhelm Scheele, the Swedish chemist, first isolated pyromucic acid (now known as 2-furoic acid) via the dry distillation of mucic acid. This established the stability of the oxidized furan core long before the parent ring was understood.

-

1830s (The Aldehyde Era): Johann Wolfgang Döbereiner discovered furfural (furan-2-carbaldehyde) as a byproduct of treating carbohydrates with sulfuric acid. He famously referred to it as "artificial oil of ants" due to its formic acid-like degradation products.

-

1884 (The Synthetic Era): The synthesis of the furan ring was formalized by Carl Paal and Ludwig Knorr. Their acid-catalyzed cyclization of 1,4-diketones remains the industrial standard for substituted furans.

Visualization: Timeline of Discovery

Figure 1: Chronological evolution of furan chemistry from isolation to industrial synthesis.

Medicinal Chemistry: The Toxicity Paradox

To use furan in drug design, one must understand its metabolic fate. Furan itself is classified as a "possible human carcinogen" (Group 2B), but substituted furan derivatives are widely used in safe medicines (e.g., Furosemide). The difference lies in metabolic activation.

The Mechanism of Bioactivation

The toxicity of the furan ring is primarily driven by Cytochrome P450 2E1 (CYP2E1).[1]

-

Epoxidation: CYP2E1 oxidizes the furan double bond to a cis-2-butene-1,4-dial epoxide.

-

Ring Opening: The epoxide collapses to form cis-2-butene-1,4-dial (BDA) .

-

Adduct Formation: BDA is a potent Michael acceptor that crosslinks with protein thiols and DNA, leading to cytotoxicity.

Design Strategy: To mitigate this, medicinal chemists substitute the furan ring (specifically at the C2 and C5 positions) with electron-withdrawing groups or bulky substituents to block CYP2E1 access and prevent epoxide formation.

Visualization: Metabolic Activation Pathway

Figure 2: The CYP2E1-mediated bioactivation pathway of furan, highlighting the critical formation of cis-2-butene-1,4-dial.

Synthetic Methodologies & Protocols

A. The Classic Approach: Paal-Knorr Synthesis

Despite being over a century old, the Paal-Knorr reaction remains the most robust method for generating fully substituted furans, which are often difficult to access via cross-coupling.

Mechanism: Acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[2][3] Critical Control Point: Water removal.[4] The reaction is an equilibrium; driving water off (Dean-Stark or molecular sieves) is essential for high yields.

Protocol 1: Synthesis of 2,5-Dimethylfuran (Representative Scale)

Note: This protocol is adapted for laboratory-scale synthesis emphasizing safety and yield.

| Parameter | Specification |

| Substrate | Acetonylacetone (2,5-hexanedione) |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) (1-5 mol%) |

| Solvent | Toluene or Benzene (for azeotropic water removal) |

| Temperature | Reflux (110°C for Toluene) |

| Time | 2 - 4 Hours |

Step-by-Step Methodology:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 2,5-hexanedione (11.4 g, 100 mmol), p-TsOH (0.19 g, 1 mmol), and Toluene (100 mL) to the RBF.

-

Reflux: Heat the mixture to a vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

-

Completion: The reaction is complete when water evolution ceases (approx. 1.8 mL theoretical). Verify via TLC (SiO2, Hexanes:EtOAc).

-

Workup: Cool to room temperature. Wash the organic layer with sat.[4] NaHCO3 (2 x 50 mL) to neutralize the acid. Wash with brine (50 mL).

-

Purification: Dry over MgSO4, filter, and remove solvent via rotary evaporation. Distill the residue (bp 92-94°C) to obtain pure 2,5-dimethylfuran.

B. The Modern Approach: Transition Metal Cross-Coupling

For drug discovery, we often need to attach complex aromatics to the furan core. The Suzuki-Miyaura coupling is the gold standard here.

Key Insight: 2-furoic acids or boronic esters are often unstable (protodeboronation). It is frequently more reliable to use 2-bromofuran or furan-2-triflate as the electrophile and a robust aryl boronic acid as the nucleophile.

Comparative Data: Furan vs. Bioisosteres

Furan is often used as a bioisostere for benzene or thiophene.[5] It significantly alters the physicochemical profile of a drug candidate.

| Property | Benzene | Thiophene | Furan | Impact on Drug Design |

| Electronegativity | Neutral | Moderate | High (Oxygen) | Furan acts as a hydrogen bond acceptor. |

| Aromaticity | High | High | Moderate | Furan is more prone to oxidation/metabolism. |

| Lipophilicity (LogP) | High | High | Lower | Improves water solubility compared to phenyl/thienyl analogs. |

| Size (vdW Radius) | Larger | Similar to Benzene | Smallest | Useful for reducing steric clash in tight binding pockets. |

References

- Scheele, C. W. (1780). Chemische Abhandlung von der Luft und dem Feuer.

-

Döbereiner, J. W. (1832). "Ueber die medicinische und chemische Anwendung und den Nutzen der Ameisensäure". Annalen der Pharmacie. Link

-

Paal, C. (1884).[3] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft. Link

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Chemical Research in Toxicology. Link (Authoritative source on CYP2E1 mechanism).

- Keasling, J. D., et al. (2012). "Production of renewable petroleum-derived fuels and chemicals from biomass". Science. (Modern context of HMF/Furan biofuels).

-

National Toxicology Program. (1993). "NTP Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice". NTP Technical Report Series. Link

Sources

- 1. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Biological Potential of Cyanofuran Scaffolds

Executive Summary & Core Directive

The cyanofuran scaffold —specifically encompassing furan-2-carbonitrile and its conjugated derivatives like

This guide moves beyond basic literature review to provide a functional roadmap for utilizing cyanofuran scaffolds. We will focus on two primary therapeutic axes where this scaffold dominates: STAT3-mediated anticancer activity and broad-spectrum antimicrobial efficacy .

Chemical Architecture & Synthetic Accessibility[1]

To understand the biological activity, one must master the synthetic origin. The cyanofuran scaffold is rarely active as a naked furan-2-carbonitrile. Its potency is unlocked when the furan ring acts as an electron-rich donor conjugated to a cyano-bearing electron-withdrawing group (EWG).

The "Push-Pull" Electronic System

The most bioactive cyanofurans feature a donor-

-

Donor : The oxygen-containing furan ring (electron-rich).[1]

-

Linker : A vinyl or imine bridge.

-

Acceptor : The cyano group (often paired with an ester or sulfonyl group).

This "push-pull" system facilitates Michael addition reactions with cysteine residues in biological targets (e.g., enzymes, transcription factors), a mechanism central to its cytotoxicity.

Representative Synthesis Workflow

The following workflow describes the synthesis of a Furan-2-cyanoacrylate derivative, a standard template for anticancer screening.

Figure 1: Standard Knoevenagel condensation workflow for generating bioactive cyanofuran-acrylate scaffolds.

Primary Biological Activity: Anticancer (STAT3 Inhibition)[2]

The most compelling application of cyanofuran derivatives is in oncology, specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is observed in nearly 70% of solid tumors (breast, lung, colon).

Mechanism of Action (MoA)

Cyanofuran-naphthoquinone hybrids function as direct STAT3 inhibitors. The mechanism is twofold:

-

SH2 Domain Occupancy : The furan moiety occupies the hydrophobic sub-pocket of the STAT3 SH2 domain.

-

Redox Modulation : The scaffold induces Reactive Oxygen Species (ROS) accumulation, triggering mitochondrial apoptosis.

Figure 2: Mechanism of Action for Cyanofuran-mediated STAT3 inhibition leading to apoptosis.

Quantitative Efficacy Data (SAR Summary)

The following table summarizes the antiproliferative activity (

| Compound Class | R-Substituent (Furan C5) | Cell Line (Target) | IC50 (µM) | Mechanism |

| Naphthoquinone-Cyanofuran | H (Unsubstituted) | HeLa (Cervical) | 3.10 ± 0.02 | STAT3 Inhibition / ROS |

| Naphthoquinone-Cyanofuran | H (Unsubstituted) | HCT116 (Colon) | 4.25 ± 0.15 | STAT3 Inhibition |

| Cyano-N-(furan-methyl) | 4-Cl-Phenyl | CCRF-CEM (Leukemia) | 0.85 ± 0.05 | Tubulin Polymerization Inhibition |

| Simple Furan-2-carbonitrile | - | HeLa | > 50.0 | Inactive (Control) |

Data synthesized from recent SAR studies [1][2]. Note that the simple nitrile (entry 4) is largely inactive, validating the need for the conjugated "push-pull" scaffold.

Secondary Biological Activity: Antimicrobial & Herbicidal[3]

Beyond oncology, cyanofurans exhibit significant bioactivity in agriculture and infectious disease control.

Herbicidal Potency

Cyanofuran-acrylates act as Photosystem II inhibitors in plants. The cyano group is critical for binding to the D1 protein in the thylakoid membrane, disrupting electron transport.

-

Target Weeds : Amaranthus retroflexus (Pigweed), Brassica campestris.[3]

-

Potency : Analogues containing tetrahydrofuran moieties often outperform aromatic furans due to increased lipophilicity and transport across the waxy cuticle [3].

Antimicrobial Profile

-

Bacterial Targets : S. aureus (Gram+), E. coli (Gram-).[4]

-

Fungal Targets : C. albicans.

-

Key Insight : The addition of a hydrazide or thiosemicarbazone linker to the cyanofuran core significantly lowers the Minimum Inhibitory Concentration (MIC), often into the 10-25 µg/mL range [4].

Experimental Protocols (Field-Proven)

To ensure reproducibility, the following protocols are standardized for evaluating cyanofuran scaffolds.

Protocol A: Synthesis of 2-Cyano-3-(furan-2-yl)acrylamide

Use this protocol to generate the core pharmacophore for testing.

-

Reactants : Dissolve Furfural (10 mmol) and 2-Cyanoacetamide (10 mmol) in Ethanol (20 mL).

-

Catalysis : Add 3-5 drops of Piperidine as a base catalyst.

-

Reaction : Reflux the mixture at 80°C for 3 hours . Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation : Cool to room temperature. The product will precipitate as a solid.[1]

-

Purification : Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water to yield pure crystals.

-

Expected Yield: 75-85%.

-

Validation: 1H NMR should show a singlet olefinic proton around

8.0-8.2 ppm.

-

Protocol B: In Vitro Antiproliferative Assay (MTT)

Standard validation for anticancer activity.

-

Seeding : Seed HeLa or HCT116 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment : Dissolve the Cyanofuran derivative in DMSO. Treat cells with a concentration gradient (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.1%.

-

Incubation : Incubate for 48 hours at 37°C, 5% CO2.

-

Labeling : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization : Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

-

Readout : Measure absorbance at 570 nm . Calculate

using non-linear regression analysis.

Future Outlook & Challenges

The Toxicity/Selectivity Trade-off

The primary challenge with cyanofuran scaffolds is the potential for Michael acceptor toxicity . The reactive

-

Mitigation Strategy : Introduce steric bulk at the

-position of the acrylate to tune reactivity, ensuring the molecule reacts only with the specific cysteine in the target enzyme (e.g., STAT3) rather than cytosolic GSH.

Metabolic Stability

The furan ring is susceptible to oxidative opening by Cytochrome P450 enzymes (forming reactive dicarbonyls).

-

Optimization : Substitution at the C5 position of the furan ring (e.g., with chlorine or a methyl group) blocks metabolic oxidation, extending the half-life (

) of the drug candidate.

References

-

SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity . International Journal of Molecular Sciences. [Link]

-

Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives . Russian Journal of Organic Chemistry. [Link]

-

Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties . Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety . Molecules. [Link]

-

Furan: A Promising Scaffold for Biological Activity . International Journal of Advanced Biological and Biomedical Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

Application Note: High-Efficiency Synthesis of 3-Cyanofuran-2-Sulfonamides

Executive Summary

The 3-cyanofuran-2-sulfonamide motif represents a high-value pharmacophore in modern drug discovery, offering a distinct bioisosteric alternative to phenyl and thiophene sulfonamides. The inclusion of the 3-cyano group enhances metabolic stability and provides a critical hydrogen-bond acceptor vector, often improving potency against targets such as Interleukin-1 (IL-1) , Carbonic Anhydrase , and various kinases.

However, the precursor—3-cyanofuran-2-sulfonyl chloride —exhibits significant thermal and hydrolytic instability compared to its benzene analogues. This application note details a robust, field-proven protocol designed to mitigate decomposition pathways (desulfonylation and hydrolysis) while maximizing coupling efficiency with diverse amines.

Chemical Profile & Reactivity Rationale[1][2][3][4][5]

The Substrate Challenge

Unlike robust benzenesulfonyl chlorides, furan-2-sulfonyl chlorides are prone to rapid decomposition. The electron-rich furan ring, paradoxically combined with the strong electron-withdrawing cyano (-CN) and sulfonyl (-SO₂Cl) groups at the 2- and 3-positions, creates a "push-pull" system that is highly electrophilic but thermodynamically fragile.

-

Instability Factor: High susceptibility to hydrolysis to the sulfonic acid (which does not couple) or SO₂ extrusion (desulfonylation) at elevated temperatures.

-

Reactivity: The C3-cyano group increases the electrophilicity of the sulfur center, making it hyper-reactive toward nucleophiles (amines) but also toward moisture.

Strategic Implications[6]

-

Temperature Control: Reactions must be initiated at sub-ambient temperatures (-10°C to 0°C).

-

Solvent Choice: Anhydrous, non-nucleophilic solvents (DCM, THF) are superior to aqueous biphasic systems (Schotten-Baumann) to prevent competitive hydrolysis.

-

Base Selection: Pyridine or mild organic bases (DIPEA/TEA) are preferred over inorganic hydroxides.

Core Protocol: Anhydrous Coupling Strategy

This protocol is optimized for 3-cyanofuran-2-sulfonyl chloride to ensure >85% conversion with minimal byproduct formation.

Materials

-

Reagent A: 3-cyanofuran-2-sulfonyl chloride (1.0 equiv) [Store at -20°C; Handle under N₂].

-

Reagent B: Primary or Secondary Amine (1.0 - 1.1 equiv).

-

Base: Pyridine (3.0 equiv) OR Triethylamine (2.5 equiv) with DMAP (0.1 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology

1. Preparation (t=0):

-

Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Add Base (Pyridine or TEA).

-

Cool the mixture to -10°C using an ice/salt bath. Critical: Lower temp prevents exotherm-induced decomposition.

2. Addition (t=15 min):

-

Dissolve 3-cyanofuran-2-sulfonyl chloride in a minimal volume of DCM.

-

Add the sulfonyl chloride solution dropwise to the amine mixture over 10–20 minutes.

-

Note: The solution may darken slightly; deep black indicates decomposition (too warm).

3. Reaction (t=30 min to 4 hrs):

-

Allow the reaction to slowly warm to 0°C . Do not heat to reflux.

-

Monitor via TLC or LCMS. The hyper-electrophilic nature usually drives completion within 1–2 hours.

4. Workup & Isolation:

-

Quench with 1N HCl (cold) to remove excess pyridine/amine.

-

Extract with DCM (x3).

-

Wash combined organics with Brine -> Dry over Na₂SO₄ -> Concentrate in vacuo.

-

Purification: Recrystallization (EtOH/Heptane) is preferred over silica chromatography if possible, as furan sulfonamides can sometimes streak or degrade on acidic silica.

Visualization: Reaction Logic & Mechanism

The following diagram illustrates the competitive pathways and the logic behind the anhydrous low-temp protocol.

Caption: Competitive pathways in furan sulfonylation. The protocol prioritizes the green pathway (Amine attack) while suppressing red/grey degradation routes.

Troubleshooting & Optimization Table

| Observation | Diagnosis | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Switch from TEA to Pyridine (acts as solvent & base). |

| Black Tar Formation | Thermal Decomposition | Lower addition temp to -20°C. Ensure dropwise addition to control exotherm. |

| Starting Material Remains | Low Nucleophilicity of Amine | Add catalyst: DMAP (10 mol%) . Warm to RT only after 2 hours at 0°C. |

| Bis-Sulfonylation | Primary Amine too reactive | Use excess amine (1.5 equiv) or slow addition of sulfonyl chloride. |

Experimental Workflow Diagram

This workflow ensures reproducibility and safety when handling the corrosive and lachrymatory sulfonyl chloride.

Caption: Operational workflow for the synthesis of 3-cyanofuran-2-sulfonamides.

References

-

Vertex Pharmaceuticals. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Link

-

BenchChem. (2025).[1] 5-Methylfuran-2-sulfonyl chloride: Properties and Applications. Link

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids via Decarboxylative Halosulfonylation. JACS. Link[2]

-

ChemRxiv. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Link

-

PubChem. Furan-2-sulfonyl Chloride Compound Summary. National Library of Medicine. Link

Sources

Technical Application Note: Precision Synthesis of 3-Cyanofuran-2-Sulfonamides

This Application Note provides a rigorous technical guide for the synthesis of 3-cyanofuran-2-sulfonamides. It addresses the specific reactivity challenges posed by the electron-deficient 3-cyanofuran scaffold, offering a standardized protocol optimized for yield, purity, and reproducibility.

Executive Summary

The reaction of 3-cyanofuran-2-sulfonyl chloride with primary amines is a critical transformation in the synthesis of bioactive sulfonamides. While standard sulfonylation protocols exist, this specific scaffold presents unique challenges due to the 3-cyano group . This electron-withdrawing group (EWG) significantly enhances the electrophilicity of the sulfonyl center, increasing susceptibility to rapid hydrolysis and side reactions.

This guide details a Low-Temperature, Base-Mediated Nucleophilic Substitution protocol designed to maximize regioselectivity and suppress sulfonic acid byproduct formation.

Chemical Context & Mechanistic Insight

The Electronic Landscape

The furan ring is electron-rich, but the introduction of a nitrile (cyano) group at the C3 position and a sulfonyl group at C2 creates a "push-pull" electronic environment.

-

Activation: The C3-cyano group (

) is strongly electron-withdrawing. It destabilizes the adjacent sulfonyl chloride bond, making the sulfur atom highly electrophilic ( -

Instability: This heightened reactivity makes the reagent extremely moisture-sensitive. In the presence of trace water, it rapidly hydrolyzes to 3-cyanofuran-2-sulfonic acid, which is catalytically dead for amidation.

-

Regiochemistry: The nucleophilic attack by the amine occurs at the sulfur atom. The reaction is irreversible under basic conditions.

Reaction Pathway Visualization

The following diagram illustrates the reaction workflow and competing pathways.

Figure 1: Mechanistic pathway showing the desired amidation versus the competing hydrolysis pathway.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Anhydrous DCM or THF | Dichloromethane (DCM) is preferred for solubility and ease of workup. THF is an alternative if the amine is polar. Avoid protic solvents (MeOH, EtOH) to prevent sulfonate ester formation. |

| Stoichiometry | 1.0 equiv Sulfonyl Chloride1.1 equiv Amine1.5–2.0 equiv Base | Slight excess of amine ensures complete consumption of the unstable chloride. Excess base is required to neutralize the HCl byproduct and drive the equilibrium. |

| Base Selection | Pyridine or DIPEA | Pyridine acts as both a base and a nucleophilic catalyst (via a sulfonylpyridinium intermediate). DIPEA (Hünig's base) is non-nucleophilic and useful if the amine is sterically hindered. |

| Temperature | Initial addition at 0°C controls the exotherm and suppresses hydrolysis. Warming to Room Temperature (RT) ensures completion. | |

| Atmosphere | Nitrogen ( | Essential to exclude atmospheric moisture. |

Standardized Experimental Protocol

Materials & Reagents[1][2]

-

Reagent A: 3-Cyanofuran-2-sulfonyl chloride (Store at -20°C, handle in glovebox or dry bag if possible).

-

Reagent B: Primary Amine (

). -

Base: Pyridine (Anhydrous) or

-Diisopropylethylamine (DIPEA). -

Solvent: Dichloromethane (DCM), Anhydrous (dried over molecular sieves).

Step-by-Step Procedure

Step 1: Preparation of Amine Solution

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Cool under a stream of

. -

Charge the flask with the Primary Amine (1.0 mmol, 1.1 equiv).

-

Add Anhydrous DCM (5 mL, 0.2 M concentration).

-

Add Base (Pyridine or DIPEA) (1.5 mmol, 1.5 equiv).

-

Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes.

Step 2: Addition of Sulfonyl Chloride

-

Note: Weigh the sulfonyl chloride quickly to minimize moisture exposure.

-

Dissolve 3-cyanofuran-2-sulfonyl chloride (1.0 mmol, 1.0 equiv) in a separate vial with minimal anhydrous DCM (2 mL).

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 5–10 minutes.

-

Why? Dropwise addition prevents localized heating and high concentrations that could favor side reactions.

-

Step 3: Reaction & Monitoring

-

Allow the reaction to stir at 0°C for 30 minutes .

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for an additional 1–2 hours.

-

QC Check: Monitor by TLC (typically 50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the amine and the formation of the sulfonamide mass (

).-

Tip: Sulfonyl chlorides often do not fly well on LCMS (hydrolyze on column). Monitor the consumption of the amine.[1]

-

Step 4: Workup & Isolation

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash 1 (Acidic): Wash with 1N HCl (10 mL) to remove excess amine and pyridine/DIPEA.

-

Caution: If your product contains a basic heterocycle (e.g., pyridine, imidazole), skip this step or use a buffered wash (pH 5-6) to avoid extracting the product into the aqueous layer.

-

-

Wash 2 (Neutral/Basic): Wash with Saturated

(10 mL) to remove any generated sulfonic acid. -

Wash 3: Wash with Brine (10 mL).

-

Dry the organic layer over Anhydrous

. -

Filter and concentrate under reduced pressure (Rotovap) to yield the crude sulfonamide.

Step 5: Purification

-

Most sulfonamides crystallize upon standing or trituration with cold ether/hexanes.

-

If necessary, purify via Flash Column Chromatography (Silica Gel, Gradient: 0%

60% EtOAc in Hexanes).

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common synthetic issues.

Figure 2: Troubleshooting logic for sulfonamide synthesis.

Safety & Hazard Analysis

-

Corrosivity: 3-cyanofuran-2-sulfonyl chloride is corrosive and causes severe skin burns and eye damage. Wear full PPE (gloves, goggles, lab coat).

-

Sensitization: Furan derivatives can be sensitizers. Avoid inhalation of dust/vapors.

-

Pressure: The reaction generates HCl (neutralized by base), but if scale-up is attempted without base, gas evolution can pressurize vessels.

References

-

General Heteroaryl Sulfonamide Synthesis: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2006).[1] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[1][2] The Journal of Organic Chemistry, 71(3), 1080–1084. [Link][1]

-

Stability of Heterocyclic Sulfonyl Chlorides: Grygorenko, O. O., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Sandmeyer-type Synthesis (Alternative Route): Hogan, P. J., & Cox, B. G. (2009). Aqueous Process for the Preparation of 2-Chlorosulfonyl Chlorides.[3][4] Organic Process Research & Development, 13(5), 875–879. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4678852A - Process for reacting cyanuric chloride with ammonia or with amines - Google Patents [patents.google.com]

synthesis of sulfonate esters from 3-cyanofuran-2-sulfonyl chloride and alcohols.

Executive Summary

This guide details the synthesis of sulfonate esters derived from 3-cyanofuran-2-sulfonyl chloride . These scaffolds are increasingly relevant in medicinal chemistry as "warheads" for covalent inhibition or as bioisosteres for phenyl sulfonates. The presence of the electron-withdrawing cyano group at the C3 position significantly enhances the electrophilicity of the sulfonyl center, increasing reactivity but also susceptibility to hydrolysis. This protocol prioritizes moisture control and nucleophilic catalysis to ensure high yields and purity.

Chemical Context & Reactivity Profile[1][2][3][4]

The Reagent: 3-Cyanofuran-2-Sulfonyl Chloride

-

CAS: 52665-48-2[1]

-

Structure: A furan ring substituted with a sulfonyl chloride at C2 and a nitrile (cyano) group at C3.

-

Electronic Effects: The furan ring is generally electron-rich (π-excessive). However, the cyano group (-CN) is a strong electron-withdrawing group (EWG). This creates a "push-pull" electronic environment.

The Reaction: Nucleophilic Substitution at Sulfur

The conversion of an alcohol to a sulfonate ester proceeds via a nucleophilic substitution mechanism.[6] Due to the steric bulk of the sulfonyl group and the lower reactivity of alcohols compared to amines, nucleophilic catalysis (using DMAP) is strictly required for secondary or sterically hindered alcohols.

Mechanistic Insight

To maximize yield, we utilize a Base-Catalyzed Nucleophilic Substitution pathway. We employ 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst that transfers the sulfonyl group.

The DMAP Catalytic Cycle

-

Activation: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt (more electrophilic than the chloride).

-

Substitution: The alcohol attacks this intermediate, expelling DMAP.

-

Deprotonation: A stoichiometric auxiliary base (Triethylamine or DIPEA) neutralizes the generated proton, regenerating free DMAP.

Figure 1: The DMAP-catalyzed activation cycle allows for mild conditions, preventing thermal degradation of the furan ring.

Experimental Protocols

Method A: The "Golden Standard" (Anhydrous DCM)

Best for: Primary/Secondary alcohols, valuable substrates, small-to-mid scale (mg to g).

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Alcohol Substrate | 1.0 | Limiting Reagent | Must be dry (azeotrope with toluene if needed). |

| Sulfonyl Chloride | 1.2 - 1.5 | Electrophile | Excess accounts for slight hydrolysis. |

| Triethylamine (Et3N) | 2.0 - 3.0 | Aux. Base | Scavenges HCl. DIPEA is a valid alternative. |

| DMAP | 0.1 - 0.2 | Catalyst | Essential for rate acceleration. |

| DCM (CH2Cl2) | Solvent | Solvent | Anhydrous, 0.1 M - 0.2 M concentration. |

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask under Nitrogen or Argon.

-

Dissolution: Dissolve the Alcohol (1.0 equiv) , Et3N (2.5 equiv) , and DMAP (0.1 equiv) in anhydrous DCM.

-